Product packaging for 2-Cyclopropyl-6-methoxypyridine(Cat. No.:)

2-Cyclopropyl-6-methoxypyridine

Cat. No.: B13709582
M. Wt: 149.19 g/mol
InChI Key: BYINRGDMHDQORF-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Heterocycles in Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. researchgate.netorganic-chemistry.org Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound effects on the molecule's properties and reactivity. The nitrogen atom's lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic system, rendering the nitrogen atom basic and nucleophilic. researchgate.net

The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, which influences its reactivity in substitution reactions. This electron-deficient nature makes pyridine and its derivatives valuable components in a wide array of chemical transformations and key scaffolds in numerous biologically active compounds.

Importance of Cyclopropyl (B3062369) Motifs in Molecular Design

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and increasingly utilized structural motif in molecular design, particularly in medicinal chemistry. Its compact and rigid nature imparts a high degree of conformational constraint on molecules, which can be advantageous for optimizing binding to biological targets. The strained C-C bonds of the cyclopropyl ring possess a higher degree of p-character than typical alkanes, leading to unique electronic properties that can influence a molecule's reactivity and metabolic stability.

The incorporation of a cyclopropyl group can enhance a molecule's potency, improve its metabolic profile by blocking sites of metabolism, and fine-tune its physicochemical properties such as lipophilicity and aqueous solubility. These attributes have led to the presence of the cyclopropyl motif in a growing number of approved pharmaceuticals.

Academic Relevance of 2-Cyclopropyl-6-methoxypyridine as a Research Target and Building Block

This compound serves as a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and materials science. The strategic placement of the cyclopropyl and methoxy (B1213986) groups on the pyridine ring offers multiple points for further functionalization, allowing for the systematic exploration of chemical space around this core scaffold.

While specific, in-depth research focused solely on this compound is still emerging in publicly available literature, its potential is underscored by studies on closely related analogues. For instance, the synthesis of the isomeric 5-Cyclopropyl-2-methoxypyridine has been achieved via a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. nih.gov This suggests that similar modern cross-coupling methodologies, such as Suzuki, Negishi, or Kumada couplings, could be effectively employed for the synthesis of the title compound. researchgate.netwikipedia.orgnih.govorganic-chemistry.orgaudreyli.com

The availability of this and similar substituted pyridines as building blocks from commercial suppliers indicates their utility in synthetic campaigns within both academic and industrial research laboratories. bldpharm.com The compound's structure is particularly relevant for the development of novel kinase inhibitors and other targeted therapeutics, where the unique combination of a heteroaromatic core and a constrained aliphatic substituent can lead to enhanced biological activity and improved pharmacokinetic properties. nih.gov

Interactive Data Tables

Below are tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1478173-79-3
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Predicted Boiling Point Not available
Predicted Melting Point Not available
Predicted Density Not available

Note: Experimentally determined physical properties are not widely available in the cited literature.

Table 2: Related Methoxy-Substituted Pyridine Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Methoxypyridine (B126380)1628-89-3C₆H₇NO109.13
2-Chloro-6-methoxypyridine (B123196)17228-64-7C₆H₆ClNO143.57
2-Bromo-6-methoxypyridine40473-07-2C₆H₆BrNO188.02
N-Cyclopropyl-6-methoxypyridine-2-carboxamide1789171-19-2C₁₀H₁₂N₂O₂192.21
(5-Cyclopropyl-6-methoxypyridin-2-yl)methanol67396693C₁₀H₁₃NO₂179.21
Cyclopropyl(6-methoxypyridin-2-yl)methanamine474448-96-9C₁₀H₁₄N₂O178.23

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13709582 2-Cyclopropyl-6-methoxypyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-cyclopropyl-6-methoxypyridine

InChI

InChI=1S/C9H11NO/c1-11-9-4-2-3-8(10-9)7-5-6-7/h2-4,7H,5-6H2,1H3

InChI Key

BYINRGDMHDQORF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2CC2

Origin of Product

United States

Synthetic Methodologies and Strategies

Classical Approaches to 2-Cyclopropyl-6-methoxypyridine Synthesis

Classical synthetic strategies for assembling the this compound framework can be broadly divided into linear sequences, where the pyridine (B92270) core is modified sequentially, and convergent routes, where the ring is constructed from acyclic precursors.

Multistep Linear Syntheses

Multistep linear syntheses typically commence with a pre-existing pyridine ring that is sequentially functionalized. A common and logical starting material for this approach is 2,6-dichloropyridine (B45657). A hypothetical linear sequence to arrive at the target compound could involve the selective substitution of the chloro groups, followed by the introduction of the cyclopropyl (B3062369) moiety.

One plausible pathway begins with the selective methoxylation of 2,6-dichloropyridine to yield 2-chloro-6-methoxypyridine (B123196). researchgate.netnih.govsigmaaldrich.com This intermediate is a key building block, readily available through nucleophilic aromatic substitution where one chlorine atom is displaced by a methoxide (B1231860) source, such as sodium methoxide in methanol (B129727). researchgate.net The second step involves the introduction of the cyclopropyl group. Classically, this might be attempted through the reaction of 2-chloro-6-methoxypyridine with a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide (a Grignard reagent). masterorganicchemistry.comnih.gov While often requiring a catalyst, such cross-coupling reactions represent a linear approach to the final product.

Table 1: Hypothetical Linear Synthesis of this compound

StepStarting MaterialReagentProductNotes
12,6-DichloropyridineSodium Methoxide (NaOMe) in Methanol (MeOH)2-Chloro-6-methoxypyridineSelective nucleophilic aromatic substitution.
22-Chloro-6-methoxypyridineCyclopropylmagnesium Bromide (c-PrMgBr)This compoundGrignard cross-coupling reaction.

Convergent Synthetic Routes

Convergent syntheses construct the target molecule by bringing together several fragments in the later stages of the synthesis. For pyridine rings, classical named reactions like the Hantzsch or Guareschi-Thorpe syntheses are prime examples of this approach. researchgate.netquimicaorganica.orgscribd.comwikipedia.org These methods build the heterocyclic ring from simple, acyclic components.

For instance, the Hantzsch pyridine synthesis involves the condensation of a β-ketoester, an aldehyde, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently aromatized. wikipedia.orgresearchgate.net To synthesize this compound via a convergent strategy, one could envision a variation of the Guareschi-Thorpe pyridine synthesis. researchgate.netquimicaorganica.orgnih.govwikipedia.org This reaction condenses cyanoacetamide with a 1,3-dicarbonyl compound to form a 2-pyridone. quimicaorganica.org A hypothetical route could involve reacting a cyclopropyl-containing 1,3-diketone with cyanoacetamide in the presence of a base. The resulting 6-cyclopropyl-2-pyridone could then be converted to the corresponding 2-chloro-6-cyclopropylpyridine, followed by methoxylation to yield the final product. This approach builds the core pyridine skeleton with one substituent already in place.

Modern Synthetic Advancements

More contemporary methods for the synthesis of this compound leverage the power and efficiency of transition metal-catalyzed cross-coupling reactions. These reactions offer high yields, excellent functional group tolerance, and regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are particularly prominent in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency. nih.govyoutube.com

The Suzuki-Miyaura coupling is one of the most versatile and widely used cross-coupling reactions, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.govnumberanalytics.com This method is exceptionally well-suited for the synthesis of this compound.

The typical strategy involves coupling a suitable pyridine electrophile, such as 2-chloro-6-methoxypyridine, with a cyclopropylboron species. Potassium cyclopropyltrifluoroborate (B8364958) has proven to be an effective and stable source of the cyclopropyl nucleophile for this transformation. The reaction proceeds under mild conditions, tolerates a wide variety of functional groups, and generally provides the desired product in good to excellent yields.

Table 2: Suzuki-Miyaura Synthesis of this compound

ElectrophileNucleophileCatalystLigandBaseSolventYield
2-Chloro-6-methoxypyridinePotassium cyclopropyltrifluoroboratePd(OAc)₂ (Palladium(II) acetate)n-BuPAd₂ (Bucy-JohnPhos)Cs₂CO₃ (Cesium carbonate)Toluene/WaterModerate to Excellent

This data is representative of typical conditions for Suzuki-Miyaura couplings of this type.

The Heck reaction traditionally couples an organohalide with an alkene. youtube.com The oxidative variant, often called the Mizoroki-Heck reaction, allows for the direct C-H functionalization of arenes and heterocycles, avoiding the need for pre-halogenated starting materials. nih.govlibretexts.org This approach is highly atom-economical.

In the context of pyridine functionalization, an oxidative Heck-type reaction could potentially be used to couple a pyridine derivative with a source of the cyclopropyl group. researchgate.net For instance, pyridine N-oxides can be coupled with various heterocycles via palladium-catalyzed C-H/C-H cross-coupling. rsc.org While specific examples for the direct cyclopropylation of 6-methoxypyridine via an oxidative Heck reaction are not widely reported, the methodology represents a frontier in pyridine synthesis. The reaction would likely involve the activation of a C-H bond on the methoxypyridine ring by a palladium catalyst, followed by coupling with a cyclopropyl-containing partner. The development of such a direct C-H cyclopropylation would represent a significant step forward in synthetic efficiency.

C-H Functionalization Strategies

Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical approach in organic synthesis, offering a more streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. In the context of this compound, palladium catalysis can be employed for the functionalization of the cyclopropane (B1198618) ring itself. nih.govnih.gov Ligand-directed C-H functionalization enables the selective reaction at a specific C-H bond, guided by a coordinating group on the substrate. nih.govnih.govacs.org Pyridine derivatives are effective directing groups in such transformations. nih.gov

Studies have shown that 2-cyclopropylpyridines can undergo palladium-catalyzed oxidation. nih.gov The outcome of these reactions, whether it be C-H functionalization or C-C bond activation of the cyclopropane ring, is highly dependent on the substitution pattern on the pyridine ring and the oxidant used. nih.govnih.gov For example, oxidants like iodoacetate (IOAc), phenyliodine diacetate (PhI(OAc)₂), and benzoquinone (BQ) can lead to different product distributions. nih.govnih.gov This sensitivity highlights the nuanced control achievable through the careful selection of ligands and reaction conditions. nih.govacs.org Furthermore, palladium(0)-catalyzed intramolecular C-H functionalization of cyclopropanes has been utilized to synthesize quinoline (B57606) and tetrahydroquinoline derivatives, demonstrating the versatility of this approach in constructing complex heterocyclic systems. rsc.org

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. nih.govresearchgate.net

Solvent-Free Methodologies and Green Chemistry Principles

Mechanochemical synthesis, often performed using a ball mill, aligns with the principles of green chemistry by reducing or eliminating the use of solvents, which are often a major source of chemical waste. nih.govresearchgate.netscielo.br This solvent-free approach can lead to faster reaction times, higher yields, and simplified product purification. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including pyridines, has been successfully demonstrated using mechanochemical methods. nih.govresearchgate.net For instance, the synthesis of 2-phenylimidazo[1,2-α]pyridine has been achieved through manual grinding and vortex mixing, showcasing the simplicity and efficiency of this technique. scielo.br These methods are not only environmentally friendly but also atom-economical. rsc.org

Scalability Studies in Mechanochemical Synthesis

A significant challenge for many novel synthetic methodologies is their scalability for industrial applications. Mechanochemical synthesis has shown promise in this regard. ird.fr While many laboratory-scale mechanochemical reactions are performed on a gram scale, studies have demonstrated the potential for scaling up these processes. ird.frnih.gov For example, the synthesis of a pivotal intermediate for the drug pitavastatin, which features a cyclopropylquinoline core, has been achieved through a total mechanochemical route, highlighting the potential for large-scale implementation. rsc.org The use of industrial equipment like eccentric vibration mills allows for kilogram-scale synthesis. ird.fr However, challenges such as reaction monitoring and equipment wear remain areas of active research. nih.gov

Key Reaction Steps and Mechanistic Considerations

The synthesis of functionalized pyridines such as this compound involves a series of carefully orchestrated reaction steps. The choice of reactions is dictated by the need for high selectivity and efficiency. Key transformations include creating carbon-carbon bonds to introduce the cyclopropyl group and forming the ether linkage for the methoxy (B1213986) group.

Lithium/Halogen Exchange and Subsequent Quenching Reactions

A powerful strategy for introducing the cyclopropyl group onto the pyridine ring is through a lithium/halogen exchange reaction. This method is particularly effective for creating organolithium reagents from halogenated precursors, which can then react with various electrophiles in quenching reactions.

The process typically begins with a halogenated pyridine, for instance, a 2-bromo- or 2-iodopyridine (B156620) derivative. This starting material undergoes a lithium-halogen exchange when treated with a strong organolithium base, such as tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (e.g., -78°C to -100°C). harvard.eduethz.ch This exchange is a kinetically controlled process that is often faster than competing reactions like proton transfer. harvard.eduscribd.com The rate of exchange follows the trend I > Br > Cl, making iodo- and bromopyridines the preferred substrates. princeton.edu

The mechanism involves the formation of an "ate-complex," where the halide coordinates to the lithium atom of the organolithium reagent. scribd.comprinceton.edu This intermediate then facilitates the exchange, generating the desired lithiated pyridine and a new alkyl halide. The reaction often requires two equivalents of the organolithium reagent: the first performs the exchange, and the second reacts with the newly formed alkyl halide byproduct, driving the equilibrium towards the product. ethz.ch

A notable aspect of this reaction is its application to cyclopropyl halides. Unlike many other aliphatic bromides, cyclopropyl bromides can be reliably converted into their corresponding organolithium reagents. harvard.edu Once the lithiated intermediate is formed, it serves as a potent nucleophile. The synthesis can proceed by quenching this intermediate with an appropriate electrophile. For instance, if starting with a pre-cyclopropylated pyridine halide, the lithiated species could be quenched with an electrophile to add another functional group. Conversely, a lithiated pyridine can be reacted with a cyclopropyl-containing electrophile.

In some complex syntheses, pretreatment of the cyclopropyl anion with magnesium bromide etherate is performed to prevent unwanted side reactions, such as a second lithium-halogen exchange if other halogens are present in the molecule. harvard.edu

Table 1: Key Aspects of Lithium/Halogen Exchange Reactions

Feature Description Common Reagents Typical Conditions
Purpose Formation of an organolithium intermediate from an organohalide. n-BuLi, t-BuLi Low temperatures (-78°C to -100°C), inert atmosphere, ethereal solvents (THF, Et2O). harvard.eduethz.ch
Mechanism Kinetically controlled process involving an "ate-complex". scribd.comprinceton.edu - Proceeds with retention of configuration at stereocenters. scribd.com
Substrate Reactivity I > Br > Cl. Aryl and vinyl halides are common substrates. princeton.edu - Cyclopropyl bromides are suitable precursors. harvard.edu

| Quenching | The organolithium reagent reacts with an electrophile to form a new bond. | Aldehydes, ketones, CO2, etc. | The electrophile is added after the formation of the organolithium species. |

Mitsunobu Reactions for Methoxylation

The introduction of a methoxy group onto the pyridine ring can be achieved through several methods. While nucleophilic aromatic substitution with sodium methoxide is a common approach for activated pyridines nih.gov, the Mitsunobu reaction offers an alternative under mild conditions, particularly for converting a hydroxyl group to a methoxy group with inversion of configuration. organic-chemistry.org

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into a variety of other functional groups, including ethers. organic-chemistry.org In the context of synthesizing this compound, this reaction would likely be applied to a precursor molecule, 2-cyclopropyl-6-hydroxypyridine.

The core of the reaction involves three key reagents:

The alcohol to be converted (e.g., 2-cyclopropyl-6-hydroxypyridine).

A phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3).

An azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD).

The nucleophile in this specific case would be methanol (CH3OH), which provides the methoxy group. The reaction mechanism begins with the phosphine attacking the azodicarboxylate, forming a betaine (B1666868) intermediate. This intermediate then protonates the alcohol, activating it as a good leaving group (as an oxyphosphonium salt). Finally, the methoxide anion (formed from methanol) acts as a nucleophile, displacing the activated hydroxyl group in an SN2 reaction. This process occurs with a clean inversion of stereochemistry if the alcohol is chiral. organic-chemistry.org

Table 2: Reagents in the Mitsunobu Reaction for Methoxylation

Reagent Type Example Role in Reaction
Substrate 2-Cyclopropyl-6-hydroxypyridine Source of the pyridine core.
Phosphine Triphenylphosphine (PPh3) Activates the azodicarboxylate and the alcohol. organic-chemistry.org
Azodicarboxylate Diethylazodicarboxylate (DEAD) Oxidizes the phosphine and facilitates alcohol activation. organic-chemistry.org

| Nucleophile | Methanol (CH3OH) | Provides the methoxy group. |

While highly effective, the removal of byproducts like triphenylphosphine oxide and the reduced hydrazine (B178648) can sometimes complicate purification. Newer protocols have been developed using polymer-bound reagents or modified phosphines to simplify this process. organic-chemistry.org

Selective Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, defined as the conversion of one functional group into another. ic.ac.ukimperial.ac.uk These transformations are critical for elaborating molecular structure and accessing target compounds from available starting materials.

In the synthesis of substituted pyridines like this compound, several types of FGIs are commonly employed.

Halogen to Methoxy Group: A classic FGI is the conversion of a halide (e.g., 2-chloro- or 2-bromopyridine) to a methoxy group via nucleophilic aromatic substitution (SNAr). This is often achieved by heating the halide with sodium methoxide in methanol or another suitable solvent. nih.gov The reaction is particularly effective if the pyridine ring is activated by electron-withdrawing groups.

Nitro to Amino Group: The reduction of a nitro group to an amine is a crucial FGI in the synthesis of many aromatic compounds. For example, a nitropyridine precursor can be reduced to an aminopyridine. Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or using metals in acid, such as tin (Sn), iron (Fe), or stannous chloride (SnCl2) in hydrochloric acid. google.com

Hydroxyl to Halogen: A hydroxyl group on the pyridine ring can be converted into a halogen, which can then serve as a handle for cross-coupling reactions or nucleophilic substitution. Reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) can convert a hydroxypyridine (or its pyridone tautomer) into a chloropyridine. vanderbilt.edu

Ester to Alcohol/Aldehyde: If the pyridine backbone contains an ester group, it can be selectively reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the ester to a primary alcohol. ic.ac.uk More sterically hindered reagents, such as diisobutylaluminium hydride (DIBAL-H), can be used to stop the reduction at the aldehyde stage, especially at low temperatures. vanderbilt.edu

These FGIs provide the flexibility needed to navigate complex synthetic pathways, allowing chemists to introduce and modify functional groups at the desired stage of the synthesis.

Chemical Reactivity and Mechanistic Studies

Reactions at the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, which influences its susceptibility to both electrophilic and nucleophilic attack. nih.gov The presence of the activating methoxy (B1213986) and cyclopropyl (B3062369) substituents at the 2- and 6-positions significantly modulates the ring's reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally difficult and requires harsh conditions, with substitution typically occurring at the 3-position. However, the presence of electron-donating substituents greatly facilitates this reaction. masterorganicchemistry.commasterorganicchemistry.com In 2-cyclopropyl-6-methoxypyridine, both the methoxy and cyclopropyl groups are electron-donating and act as ortho-para directors.

The methoxy group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho (position 3) and para (position 5) to itself. The cyclopropyl group also stabilizes an adjacent positive charge through hyperconjugation and directs substitution to its ortho (position 3) and para (position 5) positions. wikipedia.orgstackexchange.com Since both substituents activate the same positions (3 and 5), electrophilic attack is highly favored at these sites over the 4-position.

The regiochemical outcome of EAS reactions will depend on the specific electrophile and reaction conditions, with potential for a mixture of 3- and 5-substituted products. Steric hindrance from the adjacent cyclopropyl or methoxy group might influence the ratio of these isomers.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

SubstituentPositionActivating/DeactivatingDirecting Effect
Methoxy (-OCH₃)6ActivatingOrtho, Para (positions 5, 3)
Cyclopropyl2ActivatingOrtho, Para (positions 3, 5)

This table summarizes the directing effects of the substituents on the pyridine ring, predicting that electrophilic attack will be favored at the C3 and C5 positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be activated by potent electron-withdrawing groups, such as nitro groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the ring and displaces a leaving group. libretexts.org

The pyridine ring itself is more reactive toward nucleophiles than benzene. baranlab.org However, in this compound, the electron-donating nature of both the methoxy and cyclopropyl groups deactivates the ring toward traditional SNAr at a carbon-hydrogen bond.

Despite this, a different SNAr pathway is possible where the methoxy group itself acts as the leaving group. Methoxypyridines can undergo nucleophilic substitution, for instance, amination can be achieved using reagents like sodium hydride in the presence of lithium iodide. ntu.edu.sg This suggests that under appropriate conditions with strong nucleophiles, the methoxy group at the 2-position could be displaced. The rate of SNAr reactions is often dependent on the electrophilicity of the carbon being attacked, and fluorine is surprisingly a good leaving group in these reactions due to its high electronegativity, which activates the ring for nucleophilic attack. masterorganicchemistry.com

Table 2: Feasibility of Nucleophilic Aromatic Substitution Pathways

PositionLeaving GroupActivating/Deactivating GroupsFeasibility
C-3, C-4, C-5H⁻-OCH₃, -c-Pr (donating)Unlikely
C-6CH₃O⁻-c-Pr (donating)Possible with strong nucleophiles ntu.edu.sg

This table outlines the potential for nucleophilic aromatic substitution, indicating that displacement of the methoxy group is a more probable pathway than substitution at a C-H position.

Oxidation Reactions of the Pyridine Nitrogen (e.g., N-Oxide Formation)

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). google.com The reaction involves the electrophilic attack of the peroxy acid oxygen on the nitrogen atom. This is a general and high-yielding reaction for a wide variety of substituted pyridines. google.com For this compound, this reaction is expected to proceed smoothly to yield this compound N-oxide.

Reactivity of the Cyclopropyl Moiety

The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. wikipedia.orgnih.gov Its C-C bonds have increased p-character, allowing the group to interact with adjacent reactive centers. scientificupdate.com

Ring Opening Reactions under various conditions

The strained cyclopropane (B1198618) ring can be opened under acidic, thermal, photochemical, or radical conditions. nih.govacs.orgrsc.org

Acid-Catalyzed Ring Opening : In the presence of acid, the cyclopropyl group can be protonated, leading to a ring-opened carbocation that can be trapped by nucleophiles. Studies on cyclopropylpyridines have demonstrated their interaction with acids, leading to ring-opened products. acs.org

Radical Ring Opening : The cyclopropylmethyl motif is often used as a probe for radical reactions due to its tendency to undergo rapid, spontaneous ring opening to form a but-1-en-4-yl system. acs.orgnih.gov Oxidative radical ring-opening can be initiated by various reagents. nih.gov

Metal-Catalyzed Ring Opening : Transition metals can catalyze the C-C bond cleavage of cyclopropanes. For example, gold-catalyzed reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles lead to ring-opening and subsequent cycloisomerization to form indolizine (B1195054) structures. nih.gov

Stereochemical Aspects of Cyclopropyl Transformations

Reactions involving the cyclopropyl group often proceed with a high degree of stereospecificity, which can provide insight into the reaction mechanism. For instance, the ring-opening of cyclopropyl enones via conjugate addition of a cuprate (B13416276) has been shown to be highly stereospecific, suggesting a direct nucleophilic attack rather than a process involving radical anion intermediates. researchgate.net The stereochemistry of substituents on a cyclopropyl ring can also significantly influence biological activity by affecting the molecule's conformation. acs.orgnih.gov Any transformation of the cyclopropyl group in this compound would need to consider the stereochemical consequences, as different reaction pathways (e.g., concerted, radical) would likely yield products with distinct stereochemistry.

Reactivity of the Methoxy Group

The oxygen atom of the methoxy group possesses lone pairs of electrons that can participate in resonance with the pyridine ring, influencing its reactivity. This electronic contribution, however, can be modulated by the presence of the adjacent cyclopropyl substituent.

Demethylation Reactions

The cleavage of the methyl C-O bond in this compound to yield 2-cyclopropyl-6-hydroxypyridine is a synthetically important transformation. While specific studies on the demethylation of this exact molecule are not extensively documented, research on analogous methoxypyridine derivatives provides valuable insights into the reagents and conditions that can effect this change.

A notable method for the chemoselective demethylation of methoxypyridines involves the use of L-selectride (lithium tri-sec-butylborohydride). teikyo.jp For instance, the treatment of 4-methoxypyridine (B45360) with L-selectride in refluxing tetrahydrofuran (B95107) (THF) for two hours resulted in the formation of 4-hydroxypyridine (B47283) in good yield. teikyo.jp This method demonstrated selectivity for the demethylation of the methoxypyridine even in the presence of other methoxy-substituted aromatic rings, such as in anisole, which remained unreacted under the same conditions. teikyo.jp This selectivity is attributed to the specific interaction of the borohydride (B1222165) reagent with the pyridine nitrogen.

Another general method for the demethylation of aryl methyl ethers that could be applicable is treatment with strong acids, such as 95% sulfuric acid. For example, the synthesis of 2-amino-5-hydroxypyridine (B112774) was achieved by the demethylation of 2-amino-5-methoxypyridine (B21397) using this strong acid. asianpubs.org

The following table summarizes representative demethylation reactions of methoxypyridine derivatives, which can be considered analogous to the transformation of this compound.

SubstrateReagentConditionsProductYieldReference
4-MethoxypyridineL-SelectrideTHF, reflux, 2 h4-HydroxypyridineGood teikyo.jp
2-Amino-5-methoxypyridine95% H₂SO₄-2-Amino-5-hydroxypyridine- asianpubs.org

It is important to note that the presence of the cyclopropyl group at the 2-position might influence the reaction conditions required for efficient demethylation due to its electronic and steric properties.

Participation in Chelation or Directing Group Roles

The methoxy group, in concert with the pyridine nitrogen, can play a crucial role in directing the regioselectivity of various chemical reactions, particularly those involving metal catalysis. This directing effect stems from the ability of the lone pairs on the oxygen and nitrogen atoms to coordinate to a metal center, forming a stable metallacyclic intermediate. This pre-coordination brings the metal catalyst into close proximity to specific C-H bonds, facilitating their activation and subsequent functionalization.

In the context of C-H functionalization reactions, the pyridine ring itself is a well-established directing group. rsc.orgrsc.org The nitrogen atom can coordinate to a metal catalyst, directing functionalization to the ortho C-H bonds. The presence of a methoxy group at the 6-position can further modulate this directing effect. Theoretical studies on 2-methoxypyridine (B126380) have shown that the cis conformation, where the methyl group is oriented towards the nitrogen atom, is energetically favored. rsc.org This conformational preference can influence how the molecule interacts with a metal center.

While specific studies detailing the chelation-directed functionalization of this compound are scarce, the principles of directed metalation are well-established for related systems. For example, rhodium-catalyzed C-H activation and addition to ketones have been shown to be significantly influenced by the nature of the directing group on the aromatic ring. researchgate.net The formation of a stable five- or six-membered metallacycle is a key step in many of these transformations. snnu.edu.cn In the case of this compound, coordination of a metal to both the pyridine nitrogen and the methoxy oxygen would form a five-membered ring, potentially directing functionalization to the C-H bonds of the cyclopropyl group or the methyl group of the methoxy moiety.

Furthermore, the development of catalysts with chelating ligands has been a significant area of research, particularly for achieving high selectivity in reactions like olefin metathesis. nih.govresearchgate.netchapman.edu While not directly involving this compound as a ligand, these studies underscore the importance of chelation in controlling reactivity and stereochemistry.

The interplay between the directing effects of the pyridine nitrogen and the potential for the methoxy group to participate in chelation makes this compound an interesting substrate for further investigation in the field of directed C-H functionalization.

Spectroscopic and Structural Elucidation in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution and the solid state. For 2-Cyclopropyl-6-methoxypyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, while solid-state NMR can offer insights into its crystalline form.

2D NMR Techniques for Connectivity and Stereochemistry

While standard ¹H and ¹³C NMR spectra suggest the types and numbers of protons and carbons, 2D NMR experiments are essential to piece together the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms.

COSY: This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the adjacent protons on the pyridine (B92270) ring and within the cyclopropyl (B3062369) group, confirming their respective spin systems.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

HMBC: This technique shows longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the substituents to the pyridine ring. For instance, it would show correlations from the methoxy (B1213986) protons to the C6 carbon of the pyridine ring and from the cyclopropyl protons to the C2 carbon, confirming their positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in CDCl₃

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Pyridine Ring
H3/C3 ~6.8-7.0 ~110-115 H4 → C2, C5, C6
H4/C4 ~7.4-7.6 ~138-140 H3 → C2, C5; H5 → C3
H5/C5 ~6.6-6.8 ~105-110 H4 → C3, C6
C2 - ~163-165 Cyclopropyl H → C2
C6 - ~160-162 Methoxy H → C6
Substituents
Cyclopropyl-CH ~1.8-2.0 ~10-15 Cyclopropyl CH₂ → C2
Cyclopropyl-CH₂ ~0.8-1.0 ~5-10 Cyclopropyl CH → C2

Note: Predicted values are based on data for structurally similar compounds like 2-methoxypyridine (B126380) and general substituent effects.

Solid-State NMR for Structural Insights

Solid-state NMR (ssNMR) provides information about the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. acs.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide valuable structural information. youtube.com For this compound, techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. acs.org

By analyzing the chemical shift anisotropies and dipolar couplings, researchers can deduce information about intermolecular interactions, such as π-π stacking of the pyridine rings or other close contacts in the crystal lattice. Polymorphism, the existence of different crystalline forms, can also be identified and characterized using ssNMR, as different packing arrangements will result in distinct NMR spectra. acs.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₉H₁₁NO), the expected exact mass can be calculated with high precision.

Table 2: HRMS Data for this compound

Formula Calculated Exact Mass (Monoisotopic) Ion Type
C₉H₁₁NO 149.08406 [M+H]⁺

An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned elemental composition, ruling out other potential formulas with the same nominal mass.

Fragmentation Pathways and Structural Deductions

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecular structure and can be used to deduce its connectivity. For this compound, several characteristic fragmentation pathways can be predicted under electron ionization (EI) conditions.

A primary fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable pyridone-like cation. Another expected fragmentation is the loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl ring through rearrangement, a common pathway for cyclopropyl-substituted aromatic systems.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Neutral Loss
149 [C₉H₁₁NO]⁺ (Molecular Ion)
134 [C₈H₈NO]⁺ •CH₃
121 [C₈H₉N]⁺ CO

Analysis of these fragmentation patterns provides corroborating evidence for the presence and location of the methoxy and cyclopropyl substituents on the pyridine core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound. The IR and Raman spectra for this compound would be expected to show characteristic bands corresponding to the vibrations of the pyridine ring, the cyclopropyl group, and the methoxy group.

The IR spectrum of the parent compound, 2-methoxypyridine, shows characteristic bands for the C-O stretching and aromatic ring vibrations. nist.gov For this compound, additional bands corresponding to the C-H stretching and ring deformation modes of the cyclopropyl group would be present.

Table 4: Predicted Principal Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000 C-H Stretch Pyridine Ring & Cyclopropyl
~2950-2850 C-H Stretch Methoxy (CH₃)
~1600-1450 C=C and C=N Stretch Pyridine Ring
~1250-1200 Asymmetric C-O-C Stretch Methoxy-Aryl Ether
~1050-1000 Symmetric C-O-C Stretch Methoxy-Aryl Ether

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C stretching vibrations of the pyridine and cyclopropyl rings. researchgate.net Together, these vibrational techniques provide a rapid and effective method for confirming the presence of the key functional groups within the target molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 2-Cyclopropyl-6-methoxypyridine, DFT calculations are employed to determine its optimized geometry, electronic properties, and vibrational frequencies. Functionals like B3LYP and PBE0, combined with basis sets such as 6-311G(d,p) or def2-TZVP, are commonly used to model the system accurately. libretexts.org These calculations provide a foundational understanding of the molecule's stability and reactivity.

The electronic character of this compound is defined by the interplay between the electron-donating methoxy (B1213986) group, the strained cyclopropyl (B3062369) ring, and the electron-withdrawing pyridine (B92270) ring. DFT calculations are used to analyze the distribution of electron density and the nature of the chemical bonds.

Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For a related compound, 2-chloro-6-methoxypyridine (B123196), DFT studies have elucidated the influence of substituents on these orbitals. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool used to identify the electrophilic and nucleophilic sites within the molecule. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the pyridine ring, indicating its susceptibility to electrophilic attack, and positive potential (blue) near the hydrogen atoms. Such analyses have been performed on similar structures like 2-methoxy-4,6-diphenylnicotinonitrile to understand reactive hotspots. nih.gov

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the intramolecular charge distribution and the polarity of the bonds.

A hypothetical table of calculated electronic properties for this compound based on typical DFT calculations is shown below.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures overall polarity of the molecule

This interactive table illustrates typical data obtained from DFT calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the 1H and 13C NMR chemical shifts. utexas.edu Theoretical shifts are typically correlated with experimental data to validate the computational model and assist in signal assignment. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical spectra for this compound can be compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to perform a complete vibrational assignment of the fundamental modes. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and other systematic errors.

Below is an example of how predicted NMR data would be presented and compared with experimental values.

AtomPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)
C2 (Pyridine)164.2163.8
C3 (Pyridine)108.5108.1
C4 (Pyridine)138.0137.5
C5 (Pyridine)109.9109.4
C6 (Pyridine)159.8159.3
C (Cyclopropyl)15.314.9
CH₂ (Cyclopropyl)9.18.7
OCH₃53.553.1

This interactive table demonstrates a typical comparison between computationally predicted and experimentally observed NMR chemical shifts.

The flexibility of this compound is primarily due to the rotation of the cyclopropyl and methoxy groups relative to the pyridine ring. Conformational analysis aims to identify the most stable arrangement (the global minimum) and the energy barriers between different conformations.

This analysis is typically done by performing a relaxed potential energy surface (PES) scan, where the dihedral angles defining the orientation of the substituents are systematically varied, and the energy is calculated at each step. This process reveals the low-energy conformers and the transition states that separate them. The principles are analogous to the well-studied conformational analysis of substituted cyclohexanes, where steric and electronic effects dictate the most stable arrangements. libretexts.orglibretexts.org The bulkier group generally prefers a position that minimizes steric hindrance. youtube.com For this molecule, the planarity and orientation of the cyclopropyl ring with respect to the pyridine system would be a key determinant of stability.

Reaction Mechanism Prediction and Transition State Analysis

Computational methods can be used to explore the potential energy surfaces of chemical reactions involving this compound. This allows for the prediction of plausible reaction mechanisms, reaction kinetics, and product distributions. researchgate.net By locating the transition states—the highest energy points along the reaction coordinate—researchers can calculate the activation energy of a reaction. For instance, theoretical studies could investigate the mechanism of electrophilic aromatic substitution on the pyridine ring or reactions involving the opening of the strained cyclopropyl ring under specific conditions. acs.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular modeling and dynamics (MD) simulations provide insight into the behavior of a molecule over time, often in the presence of a solvent or a biological macromolecule.

MD simulations on this compound could be used to:

Study its solvation and diffusion properties in different solvents.

Analyze its dynamic conformational changes in a solution.

Simulate its binding to a biological target, such as a protein's active site. Molecular dynamics studies on related pyridine derivatives have been used to confirm binding modes and assess the stability of ligand-receptor complexes. nih.gov

Computational Approaches in Scaffold Design and Structure-Activity Relationship (SAR) Elucidation

The this compound scaffold is a valuable starting point for designing new bioactive molecules. Computational techniques are integral to modern drug discovery for elucidating Structure-Activity Relationships (SAR).

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural properties of a series of compounds with their biological activity. nih.govmdpi.com These models generate contour maps that indicate which regions around the molecular scaffold are favorable or unfavorable for activity with respect to steric, electrostatic, and hydrophobic properties. researchgate.netmdpi.com

Scaffold Hopping and Derivative Design: Based on QSAR models and molecular docking studies, new derivatives of this compound can be designed in silico. Modifications might include changing the substitution pattern on the pyridine ring or altering the cyclopropyl group to enhance binding affinity and selectivity for a specific biological target. The influence of methoxy groups on the activity of pyridine derivatives has been noted in several studies, making this position a key point for modification. nih.govnih.gov

A hypothetical SAR table based on computational predictions for derivatives of the this compound scaffold is presented below.

DerivativeModificationPredicted Activity (IC₅₀, nM)Rationale from a Hypothetical QSAR Model
Parent This compound150Baseline activity
1 4-Chloro substitution85Favorable electrostatic interaction in the 4-position
2 6-Ethoxy instead of 6-methoxy200Unfavorable steric bulk at the 6-position
3 5-Fluoro substitution95Favorable hydrogen bond acceptor site at the 5-position
4 N-oxide of pyridine500Unfavorable change in electronics of the ring system

This interactive table illustrates how computational SAR studies can guide the design of new compounds by predicting the effect of specific structural modifications.

Ligand-Target Interactions (General Principles for Chemical Scaffolds)

The interaction between a ligand, such as a drug molecule, and its biological target is a highly specific process governed by the principles of molecular recognition. The "chemical scaffold" of a molecule, its core structure, provides the foundational framework for the spatial arrangement of functional groups that engage with the target. In the case of molecules built upon a pyridine ring, this heterocyclic scaffold is a prevalent structural unit in pharmaceutical design. nih.gov The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov

Computational methods, such as molecular docking and density functional theory (DFT), are instrumental in studying these interactions. researchgate.netresearchgate.net Molecular docking predicts the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction, while DFT calculations can elucidate the electronic properties of the molecule, such as charge distribution and molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity and interaction potential. researchgate.net

Influence of Cyclopropyl and Methoxy Groups on Molecular Properties Relevant to Binding

The substitution of hydrogen atoms on a core scaffold with functional groups like cyclopropyl and methoxy moieties can significantly alter a molecule's physicochemical and pharmacokinetic properties, thereby influencing its interaction with biological targets.

The cyclopropyl group is a unique substituent that imparts distinct properties to a molecule. fiveable.me Its rigid, three-membered ring structure introduces conformational constraint, which can be entropically favorable for binding to a receptor by reducing the loss of conformational freedom upon binding. nih.govrsc.org The strained ring system, with C-C-C bond angles of approximately 60°, results in shorter and stronger C-H bonds and enhanced π-character in the C-C bonds. fiveable.menih.gov This unique electronic structure can lead to several advantageous effects in drug design.

Key influences of the cyclopropyl group include:

Enhanced Potency : The conformational rigidity can lead to a more favorable binding entropy. nih.govrsc.org

Metabolic Stability : The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com

Modulation of Physicochemical Properties : It can affect properties like lipophilicity and permeability. fiveable.mersc.org

Unique Interactions : The cyclopropyl group can participate in hydrophobic interactions and C–H⋯π interactions within the target's binding site. rsc.org

Property InfluencedEffect of Cyclopropyl GroupReference
Conformational FlexibilityReduces flexibility, introduces rigidity nih.govrsc.org
Binding EntropyContributes to a more favorable (less negative) entropy of binding nih.govrsc.org
Metabolic StabilityIncreases stability against oxidative metabolism (CYP enzymes) hyphadiscovery.com
PotencyCan enhance biological potency nih.govrsc.org
Binding InteractionsParticipates in hydrophobic and C–H⋯π interactions rsc.org

The methoxy group (-OCH₃) is another common substituent in medicinal chemistry that can profoundly impact a molecule's properties and its interactions with a target. nih.gov Its effects are a combination of its size, electronegativity, and ability to act as a hydrogen bond acceptor. The orientation of the methoxy group can significantly influence the stability of different conformers of a molecule. hhu.de

Key influences of the methoxy group include:

Electronic Effects : The methoxy group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. nih.govepa.gov This can alter the electron distribution in the aromatic ring to which it is attached. hhu.de In 2-methoxypyridines, the inductive electron-withdrawing effect of the alkoxy group can decrease the basicity of the pyridine nitrogen. nih.gov

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.

Conformational Influence : The position of the methoxy group can affect the rotational barriers and the relative energies of different conformers, which can be critical for receptor recognition. hhu.de

Physicochemical Properties : It can influence solubility, lipophilicity, and metabolic stability. nih.gov The position of the methoxy group can have a significant effect on biological properties and pharmacokinetics, such as clearance from the liver. nih.gov

Property InfluencedEffect of Methoxy GroupReference
Electronic NatureElectron-donating (resonance), electron-withdrawing (inductive) nih.govepa.gov
Basicity of Pyridine NitrogenDecreases basicity when at the 2-position nih.gov
Binding InteractionsActs as a hydrogen bond acceptor mdpi.com
Molecular ConformationInfluences stability and rotational barriers of conformers hhu.de
PharmacokineticsPositional changes can alter tissue uptake and clearance nih.gov

Applications As a Synthetic Building Block and Chemical Scaffold

Precursor to Complex Polycyclic Systems

While direct applications of 2-cyclopropyl-6-methoxypyridine in the synthesis of complex polycyclic systems are not extensively documented, its potential lies in its conversion to more reactive intermediates. The strategic positioning of the cyclopropyl (B3062369) and methoxy (B1213986) groups on the pyridine (B92270) core allows for sequential functionalization, paving the way for the construction of fused ring systems. The cyclopropyl group, known for its unique electronic properties and ability to participate in ring-opening reactions under specific conditions, can introduce conformational rigidity and novel exit vectors in drug discovery programs. The methoxy group can be transformed into other functionalities, such as a hydroxyl or an amino group, which can then be used as a handle for further annulation reactions to build polycyclic scaffolds.

Role in the Design and Synthesis of Functional Molecules

The true synthetic utility of this compound is realized upon its conversion to other functionalized pyridines, which then serve as key intermediates in the synthesis of a range of heterocyclic compounds with interesting biological and physical properties.

A crucial transformation that enables the use of this compound as a building block is the conversion of its 2-methoxy group into a 2-amino group. This can be achieved through nucleophilic aromatic substitution. nih.govntu.edu.sg The resulting 2-amino-6-cyclopropylpyridine is a valuable precursor for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone, a reaction known as the Tschitschibabin synthesis. bio-conferences.orgacs.orgresearchgate.net This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen followed by intramolecular cyclization and dehydration. Various catalysts, including copper and iodine, can be employed to facilitate this transformation, and multicomponent reactions involving 2-aminopyridines, aldehydes, and other reagents have also been developed to access diverse imidazo[1,2-a]pyridine (B132010) derivatives. organic-chemistry.orgrsc.org

Similarly, the 2-amino-6-cyclopropylpyridine intermediate can be utilized in the synthesis of pyridine-substituted thiadiazoles. The 1,3,4-thiadiazole (B1197879) ring is a common motif in medicinally important compounds. nih.gov Synthetic strategies towards these compounds often involve the cyclization of thiosemicarbazide (B42300) derivatives or the reaction of hydrazine (B178648) precursors with sulfur-containing reagents. sbq.org.br By incorporating the 2-amino-6-cyclopropylpyridine moiety, novel thiadiazole derivatives with potential biological activities can be accessed.

The pyrido[2,3-d]pyrimidine (B1209978) scaffold is another important heterocyclic system found in many biologically active molecules. nih.govrsc.org The synthesis of these fused ring systems often commences from appropriately substituted pyridine precursors, particularly 2-aminopyridine-3-carbonitriles. jocpr.com Therefore, to utilize this compound in this context, a synthetic route would first involve the conversion of the methoxy group to an amino group, followed by the introduction of a cyano group at the 3-position of the pyridine ring. Once the 2-amino-6-cyclopropylpyridine-3-carbonitrile intermediate is obtained, it can undergo cyclization with various one-carbon synthons, such as formic acid or formamide, to construct the pyrimidine (B1678525) ring, yielding the desired pyrido[2,3-d]pyrimidine core. Several synthetic methodologies have been developed for the construction of the pyrido[2,3-d]pyrimidine ring system, including multi-component reactions and cyclocondensations. researchgate.netresearchgate.net

The ability to functionalize both the pyridine ring and the substituents of this compound opens up avenues for the creation of novel heteroarene scaffolds. The pyridine nitrogen can be quaternized, and the resulting pyridinium (B92312) salts can participate in various transformations. The cyclopropyl group, while generally stable, can be induced to undergo ring-opening reactions under specific catalytic or photochemical conditions, leading to the formation of different aliphatic chains. This, coupled with the functionalization of the pyridine core, allows for the generation of a diverse array of molecular shapes and substitution patterns, which is highly valuable in the exploration of new chemical space for drug discovery and materials science.

Diversification Strategies via Derivatization of this compound

The primary strategy for the diversification of this compound revolves around the reactivity of the 2-methoxy group. As previously mentioned, nucleophilic aromatic substitution (SNAr) is a key reaction for this class of compounds. stackexchange.comvaia.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack. This allows for the displacement of the methoxy group by a variety of nucleophiles, most importantly amines, to generate 2-amino-6-cyclopropylpyridine. This transformation is pivotal as 2-aminopyridines are versatile intermediates in heterocyclic synthesis.

Further derivatization can be achieved by targeting the C-H bonds of the pyridine ring. While the pyridine ring is generally electron-deficient, directed C-H functionalization reactions can be employed to introduce substituents at specific positions. rsc.org For instance, ortho-lithiation directed by the nitrogen atom, followed by quenching with an electrophile, could potentially introduce functionality at the 3-position.

The table below summarizes the key transformations and the resulting compound classes that can be accessed from this compound.

Starting MaterialKey TransformationIntermediateTarget Heterocycle
This compoundNucleophilic Amination2-Amino-6-cyclopropylpyridineImidazo[1,2-a]pyridines
This compoundNucleophilic Amination & Cyanation2-Amino-6-cyclopropylpyridine-3-carbonitrilePyrido[2,3-d]pyrimidines
This compoundDerivatization of Amino GroupPyridine-substituted ThiosemicarbazidePyridine-substituted Thiadiazoles

Future Research Directions and Outlook

Exploration of New Catalytic Systems for Functionalization

The selective functionalization of the pyridine (B92270) ring and the cyclopropyl (B3062369) moiety in 2-cyclopropyl-6-methoxypyridine presents a significant opportunity for the development of novel catalytic systems. Future research will likely focus on methodologies that can precisely target specific C-H bonds, offering a more efficient and atom-economical approach to creating complex derivatives.

Recent advancements in transition-metal catalysis have enabled the C-H functionalization of pyridines at various positions. nih.govnih.gov For this compound, the development of catalysts that can selectively activate the C-H bonds at the C3, C4, or C5 positions of the pyridine ring, while leaving the cyclopropyl and methoxy (B1213986) groups intact, would be highly valuable. Research into directing groups that can be temporarily installed to guide the catalyst to a specific position and then subsequently removed is a promising strategy. nih.gov

Furthermore, the development of catalytic systems for the functionalization of the cyclopropyl ring itself is a compelling area of investigation. The inherent ring strain of cyclopropanes can be exploited in ring-opening reactions or rearrangements to generate more complex scaffolds. rsc.org Catalytic methods that can achieve enantioselective functionalization of the cyclopropyl group would be particularly significant, leading to the synthesis of chiral building blocks. researchgate.net

The exploration of photocatalytic methods also presents a frontier for the functionalization of this molecule. Photochemical approaches can generate radical intermediates under mild conditions, potentially enabling unique reactivity patterns that are not accessible through traditional thermal catalysis. acs.org For instance, the generation of pyridinyl radicals could lead to novel C-C and C-heteroatom bond formations. acs.org

A summary of potential catalytic approaches is presented in Table 1.

Table 1: Potential Catalytic Systems for the Functionalization of this compound

Catalytic Approach Target Moiety Potential Transformations Key Research Focus
Transition-Metal Catalysis Pyridine Ring C-H arylation, alkenylation, amination Development of regioselective catalysts, exploration of directing group strategies. nih.govnih.gov
Transition-Metal Catalysis Cyclopropyl Ring Ring-opening, rearrangements, cycloadditions Design of catalysts for selective bond cleavage and new bond formation. rsc.org
Enantioselective Catalysis Cyclopropyl Ring Asymmetric C-H functionalization, kinetic resolution Development of chiral catalysts for the synthesis of enantioenriched products. researchgate.netnih.gov

Development of Stereoselective Synthetic Pathways

The presence of a stereogenic center on the cyclopropyl group and the potential for creating new stereocenters on the pyridine ring underscores the importance of developing stereoselective synthetic pathways for this compound derivatives.

Future research will likely focus on the development of catalytic enantioselective methods for the synthesis of chiral cyclopropylpyridines. nih.gov This could involve the asymmetric cyclopropanation of a corresponding alkene precursor or the enantioselective functionalization of a pre-existing cyclopropyl ring. nih.govnih.gov The use of chiral ligands in combination with transition metal catalysts is a well-established strategy for achieving high levels of enantioselectivity. nih.gov

Furthermore, the development of diastereoselective reactions to control the relative stereochemistry of multiple stereocenters will be crucial for the synthesis of complex, three-dimensional molecules. This includes the stereocontrolled functionalization of the pyridine ring in the presence of a chiral cyclopropyl group. For instance, an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder reaction sequence has been shown to produce fused heterocyclic systems with multiple stereocenters in a highly stereoselective manner. mdpi.com

The synthesis of enantioenriched pyridine N-oxides is another emerging area that could be applied to this compound. chemrxiv.orgchemrxiv.org Chiral pyridine N-oxides can serve as versatile intermediates for a variety of subsequent transformations, allowing for the introduction of new functional groups with control over the stereochemistry. nih.gov

Advanced Spectroscopic Characterization Methods

A thorough understanding of the structural and electronic properties of this compound and its derivatives is essential for guiding synthetic efforts and predicting reactivity. Advanced spectroscopic techniques will play a pivotal role in this endeavor.

While standard techniques like 1H and 13C NMR are routine, more advanced NMR methods can provide deeper insights. researchgate.netipb.pt Two-dimensional NMR techniques such as HMQC and HMBC are crucial for unambiguous assignment of proton and carbon signals, especially in complex derivatives. researchgate.net Furthermore, 15N NMR can provide valuable information about the electronic environment of the pyridine nitrogen, which can be sensitive to substitution and intermolecular interactions. researchgate.net The use of computational methods to predict NMR chemical shifts can aid in the interpretation of experimental spectra. researchgate.net

Mass spectrometry is another indispensable tool for the characterization of these compounds. acs.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition of newly synthesized molecules. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation patterns of these molecules, which can provide valuable structural information. researchgate.netresearchgate.net

The application of techniques like rotational alignment spectroscopy could offer detailed information about the rotational constants and the three-dimensional structure of the molecule and its potential dimers in the gas phase. rsc.org Additionally, the use of zero-field NMR, enhanced by hyperpolarization techniques like SABRE, could provide unique spectral fingerprints based on J-coupling, which is highly sensitive to the molecular structure. nih.gov

Integration of Machine Learning and AI in Compound Design and Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerate the discovery and development of new derivatives of this compound. mit.edunih.gov These computational tools can be employed to predict reactivity, guide the design of novel compounds with desired properties, and optimize reaction conditions.

ML models can be trained on existing chemical reaction data to predict the outcome of new reactions, including yields and selectivity. mit.edu This can significantly reduce the number of experiments required to develop new synthetic methods for the functionalization of this compound. For instance, a model could be developed to predict the regioselectivity of C-H functionalization based on the catalyst, ligands, and reaction conditions. nih.gov

Furthermore, machine learning can be instrumental in the selection and design of catalysts. nih.govnih.govumich.eduresearchgate.net By analyzing the relationship between catalyst structure and catalytic performance, ML models can identify the key features that lead to high activity and selectivity, thereby guiding the development of new and improved catalytic systems for the transformation of this compound. nih.gov The use of data-driven screening strategies has already shown promise in accelerating the discovery of new reactivity for heteroarenes. acs.org

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopropyl-6-methoxypyridine?

The synthesis typically involves coupling reactions to introduce the cyclopropyl group. For example, Suzuki-Miyaura cross-coupling using a cyclopropylboronic acid derivative and a halogenated pyridine precursor (e.g., 2-bromo-6-methoxypyridine) under palladium catalysis . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) should be optimized to enhance yield and regioselectivity. Purification via column chromatography or recrystallization is recommended .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane ring integrity.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve steric effects of the cyclopropyl group .
  • HPLC to assess purity, especially for intermediates prone to side reactions .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light and moisture due to its methoxy and cyclopropyl groups. Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials. Degradation products (e.g., ring-opened cyclopropane derivatives) should be monitored via periodic NMR or LC-MS analysis .

Q. What safety precautions are essential when handling this compound?

Based on structurally similar pyridines:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (Category 2A irritation hazards).
  • Work in a fume hood to minimize inhalation risks (acute toxicity Category 4).
  • Dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How do electronic effects of the cyclopropyl and methoxy groups influence regioselectivity in electrophilic substitution reactions?

The methoxy group at position 6 acts as an electron-donating meta-director, while the cyclopropyl group at position 2 exerts steric and electronic effects. Computational studies (DFT) can predict preferred reaction sites. Experimentally, nitration or halogenation reactions may favor position 4 or 5, depending on reaction conditions .

Q. What computational strategies are effective for modeling the reactivity of this compound?

Use molecular docking or DFT calculations to:

  • Predict binding affinity in biological targets (e.g., enzyme active sites).
  • Simulate reaction pathways (e.g., cyclopropane ring stability under acidic conditions). SMILES/InChI data from PubChem or NIST can be imported into software like Gaussian or Schrödinger Suite .

Q. How can air-sensitive intermediates in the synthesis of this compound be managed?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., boronic acid coupling).
  • Stabilize intermediates with chelating agents (e.g., 2,2'-bipyridyl) during palladium-catalyzed reactions.
  • Monitor reaction progress in real-time using in-situ IR or Raman spectroscopy .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

  • Screen catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency.
  • Use microwave-assisted synthesis to reduce reaction times for cyclopropane formation.
  • Employ flow chemistry for exothermic steps (e.g., Grignard reagent additions) .

Q. What pharmacological activities have been hypothesized for derivatives of this compound?

Pyridine derivatives with cyclopropane moieties are explored as enzyme inhibitors (e.g., kinase or protease targets) due to their conformational rigidity. Preliminary assays might include:

  • In vitro enzyme inhibition studies.
  • Cytotoxicity screening against cell lines .

Q. How should researchers address discrepancies in reported toxicity data for similar compounds?

Conduct a tiered risk assessment:

  • Review SDSs for structurally analogous compounds (e.g., 2-hexyl-6-phenylpyridine) for hazard clues.
  • Perform in silico toxicity prediction using tools like ProTox-II.
  • Validate with in vitro assays (e.g., Ames test for mutagenicity) if conflicting data exist .

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